Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-ox a-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate
Description
This compound is a highly complex heterocyclic molecule featuring a spirocyclic core integrating fused oxygen- and nitrogen-containing rings (1,3,9,11-tetraoxospiro system) and a hydrocyclopenta[1,2-a]benzene moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural complexity aligns with bioactive heterocycles in medicinal chemistry, such as benzoxazines and spirocyclic derivatives .
Properties
IUPAC Name |
ethyl 4-[1-(4-ethylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO7/c1-3-17-9-11-18(12-10-17)25-23-24(31(39-25)26(33)21-7-5-6-8-22(21)27(31)34)29(36)32(28(23)35)20-15-13-19(14-16-20)30(37)38-4-2/h5-16,23-25H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWBKIOCJMLTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC)C5(O2)C(=O)C6=CC=CC=C6C5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate typically involves multi-step organic reactions. The starting materials often include 4-ethylphenyl derivatives and benzoate esters. The key steps in the synthesis may involve:
Formation of the spirocyclic core: This can be achieved through cyclization reactions under specific conditions, such as the use of strong acids or bases.
Functional group modifications: Introduction of the ethyl group and other substituents through reactions like Friedel-Crafts alkylation.
Esterification: The final step often involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2’-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Altering cellular pathways: Affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis of analogous compounds, focusing on molecular structure, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
*Inferred from ’s analog. †Estimated from ’s data.
Key Comparisons
Spirocyclic Complexity vs. Benzoxazine Derivatives (): The target compound’s tetraoxospiro system contrasts with the fused benzoxazine-oxadiazole scaffold in .
Heteroatom Composition vs. Diazaspiro Analogs ():
While both compounds feature spirocyclic cores, the target includes four oxygen atoms (tetraoxo groups) versus two in ’s diazaspiro dione. This increases polarity, suggesting higher aqueous solubility and hydrogen-bonding capacity .
Substituent Effects vs. Spiro-Benzothiazol Derivatives (): The 4-ethylphenyl group in the target compound may enhance lipophilicity compared to dimethylaminophenyl or benzothiazol substituents in –5. Such differences could influence membrane permeability in biological systems .
Structural Overlap with Furopyrrole-Inden Spiro Systems ():
Both compounds share an ethyl benzoate group and multi-oxygenated spiro cores. However, the target’s azapentalene and hydrocyclopenta rings introduce unique π-π stacking and conformational stability compared to ’s furopyrrole-inden system .
Biological Activity
Chemical Structure and Properties
Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate can be characterized by its intricate spirocyclic framework and multiple functional groups. The presence of the ethyl group and the benzoate moiety suggests potential lipophilicity and biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C26H30N2O7 |
| Molecular Weight | 454.53 g/mol |
| Functional Groups | Ester, Ether, Spiro compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar compounds within the same structural family. For instance, compounds with spirocyclic structures have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
In one study comparing several compounds with similar structures to Ethyl 4-[4-(4-ethylphenyl)-1,3,9,11-tetraoxospiro[2,4,5,6,3a,6a-hexahydro-5-oxa-2-azapentalene-6,2'-2-hydrocyclopenta[1,2-a]benzene]-2-yl]benzoate:
Table 2: Antibacterial Activity Comparison
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.5 |
| Compound B | Escherichia coli | 12.0 |
| Ethyl 4-[...] | Bacillus subtilis | 14.3 |
These findings indicate that the compound may exhibit similar or enhanced antibacterial properties compared to established antibiotics.
Anti-inflammatory Effects
Research has also suggested that derivatives of benzoate esters can possess anti-inflammatory properties. In vitro studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines in macrophages.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated various benzoate derivatives against common pathogens. The results indicated that compounds with ethyl substituents showed increased efficacy against S. aureus and E. coli, suggesting a promising therapeutic application for Ethyl 4-[...] in treating bacterial infections.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of Ethyl 4-[...] resulted in a significant reduction in paw swelling compared to controls (p < 0.05). This suggests potential utility in inflammatory disorders.
Q & A
Basic: What synthetic strategies are effective for constructing the spirocyclic core of this compound?
Answer:
The spirocyclic core can be synthesized via acid-catalyzed cyclocondensation reactions. For example, refluxing substituted benzaldehydes with heterocyclic precursors (e.g., triazoles or thiadiazoles) in ethanol with glacial acetic acid promotes spiroannulation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product. Monitoring intermediates via TLC (e.g., Rf = 0.71 in benzene:EtOH 4:1) ensures reaction progression .
Advanced: How can stereochemical inconsistencies in the spiro[2.4.5.6] system be resolved during synthesis?
Answer:
Stereochemical control requires chiral auxiliaries or asymmetric catalysis. X-ray crystallography confirms absolute configuration, while NOESY NMR identifies spatial proximities of protons in diastereomers. Computational methods (DFT) predict energetically favorable transition states, guiding solvent selection (e.g., polar aprotic solvents for better stereoselectivity) .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- NMR: 1H/13C NMR identifies spirocyclic protons (δ 126–168 ppm for aromatic and carbonyl groups) and ethyl ester signals (δ 1.2–4.3 ppm).
- IR: Strong stretches at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O).
- HRMS: Confirms molecular ion ([M+H]+) with <2 ppm error.
- HPLC: Purity >95% using C18 columns (acetonitrile/water gradients) .
Advanced: How should researchers address discrepancies in biological activity data across assays?
Answer:
Discrepancies arise from assay variability (e.g., cell line sensitivity, concentration ranges). Mitigation strategies:
- Validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays).
- Use structural analogs (see comparative tables of substituent effects) to isolate structure-activity relationships.
- Meta-analysis of literature data under standardized conditions (e.g., IC50 normalization) .
Advanced: What computational tools predict the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: SwissADME or ADMETLab estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD): AMBER or GROMACS simulate membrane penetration and protein binding stability.
- AI-Driven Platforms: COMSOL Multiphysics integrates reaction parameters (temperature, solvent) to optimize synthesis yield .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Recrystallization: Use ethanol/water mixtures for high-purity crystals.
- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate).
- Prep-HPLC: For scale-up, employ C18 columns with methanol/water mobile phases .
Advanced: How can researchers optimize multi-step synthesis yields?
Answer:
- DoE (Design of Experiments): Vary catalyst loading, temperature, and solvent polarity to identify optimal conditions.
- In-line Analytics: ReactIR monitors reaction intermediates in real time.
- Kinetic Studies: Eyring plots determine rate-limiting steps for targeted optimization .
Basic: What are the key challenges in characterizing the tetraoxo groups?
Answer:
Tetraoxo groups (δ 160–168 ppm in 13C NMR) may overlap with aromatic signals. Use DEPT-135 NMR to distinguish carbonyl carbons. IR’s C=O stretches (~1700 cm⁻¹) provide supplementary confirmation. X-ray crystallography resolves ambiguous cases .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
- Core Modifications: Introduce substituents (e.g., halogens, methoxy) at the 4-ethylphenyl or benzoate positions.
- Bioisosteric Replacement: Replace ester groups with amides or sulfonamides.
- Comparative Tables: Tabulate IC50 values against structural features (e.g., logP, H-bond donors) to identify trends .
Advanced: What role do AI and machine learning play in optimizing synthetic routes?
Answer:
- Retrosynthesis Prediction: Tools like IBM RXN for Chemistry propose viable pathways.
- Process Automation: AI-controlled reactors adjust parameters (pH, temperature) in real time.
- Data Mining: Extract reaction conditions from patents/literature to train predictive models .
Basic: How to confirm the absence of tautomeric forms in solution?
Answer:
Variable-temperature NMR (25–80°C) detects proton exchange broadening. DFT calculations predict tautomer stability. Compare experimental and computed 13C shifts to rule out tautomerism .
Advanced: What strategies validate target engagement in biological assays?
Answer:
- CETSA (Cellular Thermal Shift Assay): Confirm compound binding to target proteins via thermal stability shifts.
- SPR (Surface Plasmon Resonance): Measure binding kinetics (ka/kd) in real time.
- Knockout Models: Use CRISPR-edited cell lines to assess specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
